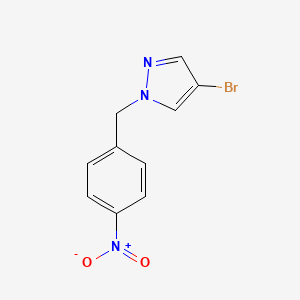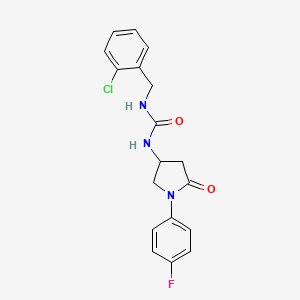
(3-(1,1-Difluoroethyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(1,1-Difluoroethyl)phenyl)methanamine” is a compound that has gained significant attention in scientific research and industrial fields. It has a CAS Number of 1552282-03-7 . The molecular weight of this compound is 171.19 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11F2N . The InChI code for this compound is 1S/C9H11F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,6,12H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Enzyme Inhibition and Drug Metabolism
(3-(1,1-Difluoroethyl)phenyl)methanamine and its derivatives may be involved in the inhibition of specific Cytochrome P450 (CYP) isoforms, enzymes crucial for drug metabolism. Potent and selective chemical inhibitors are used to decipher the involvement of specific CYP isoforms in the metabolism of various compounds. The selectivity of these inhibitors is vital for predicting drug-drug interactions and understanding the metabolic pathways of different drugs (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Research on compounds structurally related to This compound has focused on understanding their neurochemical effects and potential neurotoxicity. These compounds, related to both amphetamines and hallucinogens, have been studied for their biphasic responses in animals, potentially leading to acute effects related to behavioral changes and long-term neurochemical changes indicative of neurotoxicity (McKenna & Peroutka, 1990).
Adrenergic Receptor Agonism
Derivatives of This compound have been explored for their potential as adrenergic receptor agonists in clinical settings. Specific studies have focused on the regional effects of these compounds, including their impact on cardiovascular parameters, brain, and renal function. Understanding these effects helps in selecting appropriate therapeutic strategies in various pathophysiological states (Thiele, Nemergut, & Lynch, 2011).
Anticancer Applications
The structural analogs of This compound in the form of cinnamic acid derivatives have garnered attention in medicinal research for their anticancer potential. Due to their rich medicinal tradition and recent scientific focus, these derivatives are being explored for their efficacy as antitumor agents, adding a valuable dimension to anticancer research (De, Baltas, & Bedos-Belval, 2011).
Mass Spectrometry Applications
The study of electron impact and electron capture negative ionization mass spectra of certain derivatives has been crucial in identifying and characterizing various compounds, including This compound . This research contributes significantly to our understanding of the chemical properties and potential applications of these compounds in various scientific fields (Hites, 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
[3-(1,1-difluoroethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCZZRQZQCQBDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CN)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1552282-03-7 |
Source


|
| Record name | 1-[3-(1,1-difluoroethyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)
![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)
![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)
![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)


![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)
![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)
![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)